(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-naphthalen-1-ylsulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-26(25,20-8-3-6-15-5-1-2-7-19(15)20)23-16-9-10-17(23)14-18(13-16)22-12-4-11-21-22/h1-8,11-12,16-18H,9-10,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVFEZRKPWJXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=CC=CC=C43)N5C=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane belongs to a novel class of azabicyclic compounds that have been investigated for their biological activities, particularly as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a significant role in the metabolism of palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been explored through a series of structure-activity relationship studies. The core structure of the azabicyclo[3.2.1]octane has been modified to enhance potency and selectivity towards NAAA inhibition. Key findings from recent studies indicate that specific substitutions on the pyrazole and naphthyl rings significantly impact the compound's inhibitory activity.
Table 1: Structure and Inhibitory Activity
| Compound | Structure | IC50 (μM) | Comments |
|---|---|---|---|
| ARN19689 | Structure | 0.042 | High potency NAAA inhibitor |
| ARN16186 | Structure | 0.064 | Initial lead compound |
| ARN19690 | Structure | 0.078 | Moderate activity |
The mechanism by which this compound inhibits NAAA is non-covalent, allowing for reversible binding to the active site of the enzyme. This characteristic is beneficial for therapeutic applications, as it may reduce potential side effects associated with irreversible inhibitors.
Pharmacological Profile
Research has demonstrated that this compound not only inhibits NAAA but also enhances the levels of PEA in vivo, which correlates with anti-inflammatory effects. The pharmacokinetic properties have been evaluated, indicating favorable absorption and distribution characteristics.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models of inflammation:
- Model of Acute Inflammation : In a carrageenan-induced paw edema model, administration of this compound resulted in a significant reduction in edema compared to controls.
- Chronic Pain Model : In models assessing neuropathic pain, this compound demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Similar Compounds
Substituent Analysis
Sulfonyl Groups :
- Heterocyclic Moieties: Pyrazole (target compound) vs. triazole (): Pyrazole’s NH group enables stronger hydrogen bonding, whereas triazole’s stability under metabolic conditions is advantageous.
Stereochemical Variations :
Pharmacokinetic and Physicochemical Properties
- Lipophilicity :
- Molecular Weight :
- Solubility :
- Polar groups (e.g., esters in , hydrochloride salts in ) improve aqueous solubility compared to sulfonates.
Preparation Methods
Sulfonylation at the 8-Position
Introduction of the naphthalen-1-ylsulfonyl group requires precise control of reaction stoichiometry and base selection. Patent CN102766141B demonstrates that sulfonylation of secondary amines in halogenated solvents with naphthalene-1-sulfonyl chloride proceeds optimally under the following conditions:
- Solvent : Dichloromethane (15:1 v/w vs substrate)
- Base : Triethylamine (3.2 equiv)
- Temperature : 0°C → RT over 4 h
- Yield : 89% with <2% bis-sulfonylated byproduct
Crucially, the stereochemical integrity of the (1R,5S) configuration remains preserved when using aprotic solvents, as confirmed by comparative ¹H NMR studies of diastereomeric byproducts.
Pyrazole Installation at the 3-Position
The 1H-pyrazol-1-yl group introduces challenges in regioselectivity and N1 vs N2 orientation. Building on methods from WO2016191524A1, two validated approaches emerge:
Method A: Nucleophilic Aromatic Substitution
- Introduce leaving group (e.g., bromide) at C3 via Appel reaction
- Displace with pyrazole using CuI/L-proline catalytic system
- Conditions : DMF, 110°C, 24 h
- Regioselectivity : 97:3 N1: N2
- Yield : 78%
Method B: Transition Metal-Catalyzed Coupling
- Generate boronic ester at C3 via iridium-catalyzed C-H borylation
- Suzuki-Miyaura coupling with 1H-pyrazol-1-ylboronic acid
- Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O
- Regioselectivity : >99% N1
- Yield : 83%
Stereochemical Control and Resolution
Maintaining the (1R,5S) configuration during functionalization requires strategic protection/deprotection sequences. X-ray crystallographic data from PMC3790440 informs conformational analysis of intermediates:
- Key observation : Boat conformation of the azabicyclo[3.2.1]octane core in crystalline state creates distinct facial selectivity
- Protection strategy : Use of (-)-menthyl chloroformate introduces bulky chiral auxiliary at N8 prior to sulfonylation
- Deprotection : LiAlH₄ in THF removes auxiliary without racemization
Chiral HPLC analysis (Chiralpak IC column, hexane/i-PrOH 85:15) confirms 99.1% ee retention through six synthetic steps.
Process Optimization and Scale-Up
Industrial-scale production requires addressing exothermicity and purification challenges. Adapted from CN102766141B:
Critical process parameters :
- Slurry temperature : Maintain <40°C during imidate formation
- Crystallization solvents : n-Heptane/ethyl acetate (3:1 v/v)
- Particle size control : Anti-solvent addition rate 0.5 mL/min
Table 2: Scale-Up Performance Metrics
| Batch Size | Purity (HPLC) | Isolated Yield | Residual Solvents (ppm) |
|---|---|---|---|
| 100 g | 99.2% | 71% | <500 |
| 1 kg | 98.8% | 68% | 620 |
| 10 kg | 97.5% | 65% | 850 |
Analytical Characterization
Comprehensive characterization data enables identity confirmation and quality control:
XRD : Monoclinic P2₁/c space group with a=7.2944(3) Å, b=12.2032(5) Å, c=18.1070(7) Å, β=95.807(4)°
Thermal Analysis :
- Melting point: 243-253°C (DSC, heating rate 10°C/min)
- TGA: Decomposition onset 237°C (N₂ atmosphere)
Moisture Sensitivity :
- DMS shows <0.15% mass change at 5-90% RH (25°C)
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions, typically starting with the bicyclo[3.2.1]octane core. Key steps include:
- Sulfonylation : Introducing the naphthalene sulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM as solvent, 0–5°C).
- Pyrazole coupling : Using Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling for regioselective pyrazole attachment .
- Purification : Chromatography (silica gel, gradient elution) or recrystallization (methanol/water) to achieve >95% purity.
Q. Optimization strategies :
- Temperature control : Lower temperatures (<10°C) during sulfonylation reduce side-product formation.
- Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency for pyrazole installation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
| Step | Key Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfonylation | DCM, 0°C, Et₃N | 60–75% | |
| Pyrazole coupling | Pd(PPh₃)₄, DMF, 80°C | 50–65% | |
| Final purification | Silica gel chromatography | >95% purity |
Q. Which spectroscopic methods are most effective for structural elucidation, and what key spectral features indicate stereochemistry?
- NMR :
- ¹H NMR : Distinct splitting patterns for bicyclic protons (δ 3.2–4.1 ppm) confirm the azabicyclo[3.2.1]octane framework. Pyrazole protons appear as two singlets (δ 7.5–8.2 ppm) .
- ¹³C NMR : Sulfonyl carbon (δ ~110 ppm) and quaternary carbons in the bicyclic system (δ 45–55 ppm) .
- X-ray crystallography : Resolves absolute stereochemistry (1R,5S) via anomalous dispersion effects .
- IR : Sulfonyl S=O stretches (1350–1150 cm⁻¹) and pyrazole C=N (1600 cm⁻¹) validate functional groups .
Q. What in vitro assays are recommended for preliminary assessment of biological activity?
- Enzyme inhibition :
- Kinase assays : Use ADP-Glo™ kit to measure ATP consumption in presence of recombinant kinases (e.g., EGFR, Src). IC₅₀ values <1 µM suggest potent inhibition .
- Receptor binding :
- Radioligand displacement : Compete with [³H]-epibatidine for nicotinic acetylcholine receptor (nAChR) binding. Kᵢ < 10 nM indicates high affinity .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to screen for apoptosis induction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for nAChR) or buffer pH affecting ligand-receptor interactions .
- Compound purity : HPLC-MS to confirm >98% purity; impurities >2% can skew IC₅₀ values .
- Orthogonal validation : Pair radioligand binding with electrophysiology (e.g., patch-clamp for nAChR ion flux) to confirm functional activity .
Q. What strategies improve synthetic scalability while preserving stereochemical integrity?
- Flow chemistry : Continuous flow reactors enhance reproducibility for sulfonylation and cyclization steps, reducing reaction time by 40% .
- Chiral auxiliaries : Use (R)-BINOL-derived catalysts during pyrazole coupling to maintain enantiomeric excess (>99% ee) .
- In situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of stoichiometry .
Q. How to design experiments probing its interaction with nAChRs using electrophysiology or mutagenesis?
- Electrophysiology :
- Whole-cell patch-clamp : Measure current inhibition in α4β2 nAChR-expressing oocytes. Pre-apply compound (1 µM) to assess use-dependent blockade .
- Mutagenesis :
- Alanine scanning : Replace residues in nAChR ligand-binding domain (e.g., TrpB, TyrC) to identify critical interaction sites .
- Data analysis : Fit dose-response curves to Hill equation for EC₅₀/IC₅₀ determination.
Q. What computational approaches predict binding modes with targets like kinases or GPCRs?
- Molecular docking : Use AutoDock Vina to screen against kinase ATP pockets (e.g., PDB 1M17). Prioritize poses with sulfonyl group hydrogen-bonded to hinge region .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of compound-GPCR complexes (e.g., β2-adrenergic receptor) .
- Experimental validation :
- SPR : Measure binding kinetics (kₐ/kᵈ) to immobilized kinase domains.
- ITC : Confirm thermodynamic parameters (ΔH, ΔS) for GPCR interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
